2-Propionylpyrrole

Description

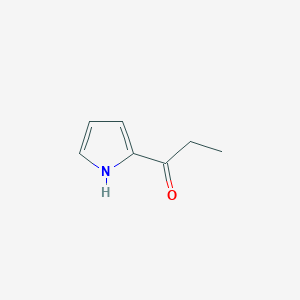

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJPPSRYXGEVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147997 | |

| Record name | 2-Propionylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Rubbur, leathery, quinoline-type aroma | |

| Record name | 2-Propionylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Insoluble in fats, Soluble (in ethanol) | |

| Record name | 2-Propionylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1073-26-3 | |

| Record name | 2-Propionylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1073-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propionylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS11XF57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propionylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Propionylpyrrole

An In-Depth Technical Guide to 2-Propionylpyrrole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic aromatic ketone of significant interest in both academic research and industrial applications. From its fundamental physicochemical properties to its role as a synthetic precursor in drug development, this document synthesizes critical data for researchers, chemists, and formulation scientists.

Core Compound Identification

This compound is structurally characterized by a five-membered aromatic pyrrole ring substituted at the C2 position with a propionyl group. This combination of a heteroaromatic system and a ketone functional group dictates its unique chemical behavior and utility.

Caption: Chemical Structure of this compound.

The fundamental identifiers for this compound are summarized below, providing a quick reference for procurement, regulatory documentation, and literature searches.

| Identifier | Value | Source |

| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [1][2] |

| CAS Number | 1073-26-3 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][4] |

| Molecular Weight | 123.15 g/mol | [1][5] |

| InChIKey | AEJPPSRYXGEVDT-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC(=O)C1=CC=CN1 | [1][4] |

| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone, α-Propionylpyrrole | [1][3][4] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various formulations. The compound is a white crystalline solid at room temperature with a characteristic aroma often described as nutty, roasted, and reminiscent of popcorn.[1][3][4][6]

| Property | Value | Source |

| Appearance | White crystalline solid | [1][3][6] |

| Odor | Roast popcorn, nutty, caramellic | [3][4][6] |

| Melting Point | 43.0 to 45.0 °C | [3][6] |

| Boiling Point | 230.0 to 232.0 °C (@ 760 mm Hg) | [3][6] |

| Flash Point | 215.0 °F (101.7 °C) [TCC] | [3][6] |

| Vapor Pressure | 0.051 mm/Hg @ 25.0 °C | [3][6] |

| logP (o/w) | 1.41 - 1.42 | [3][6] |

| Water Solubility | Slightly soluble | [1][4][6] |

| Ethanol Solubility | Soluble | [1][4] |

| Methanol Solubility | 1534.39 g/L @ 25°C | [4] |

Chemical Profile and Reactivity

The chemical nature of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing propionyl group.

-

Pyrrole Ring Reactivity: The pyrrole ring is an aromatic system, but it is significantly more electron-rich than benzene, making it highly susceptible to electrophilic attack. The nitrogen lone pair participates in the π-system, activating the ring. However, the propionyl group is deactivating, directing further electrophilic substitution primarily to the C4 and C5 positions. The ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation.

-

Propionyl Group Reactivity: The ketone functionality allows for a range of classic carbonyl reactions. The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The α-protons on the methylene group exhibit some acidity and can participate in enolate formation, enabling aldol-type condensation reactions under appropriate basic conditions.

Caption: Key reactive sites of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic peaks include a sharp N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretch for the ketone at approximately 1650-1670 cm⁻¹, and C-H stretching vibrations from the aromatic ring and the alkyl chain.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation.

-

¹H NMR: The spectrum would show distinct signals for the N-H proton (typically a broad singlet), three non-equivalent protons on the pyrrole ring, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the propionyl side chain.

-

¹³C NMR: The carbon spectrum would display seven unique signals, including the carbonyl carbon at the lowest field, four distinct carbons for the pyrrole ring, and two signals for the ethyl group carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 123. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) or the entire propionyl group (M-57).

Synthesis and Purification Workflow

The synthesis of 2-acylpyrroles is commonly achieved via Friedel-Crafts acylation of pyrrole. This involves reacting pyrrole with a suitable acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Illustrative Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise while maintaining the low temperature.

-

Acylating Agent Addition: Propionyl chloride is added dropwise to the stirred solution. The reaction is carefully monitored and allowed to proceed to completion, which may involve warming to room temperature.

-

Quenching: The reaction is quenched by slowly pouring the mixture into ice-cold water or a dilute acid solution to decompose the catalyst complex.

-

Extraction & Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

While widely known as a flavoring agent approved by organizations like the FDA and JECFA, the true potential of this compound for scientists lies in its utility as a versatile chemical building block.[1]

-

Medicinal Chemistry Scaffold: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[10][11] this compound serves as a valuable starting material for synthesizing more complex substituted pyrroles. The ketone handle can be elaborated into various other functional groups or used as an anchor point for building larger molecular architectures, targeting indications from cancer to inflammatory diseases.[11]

-

Precursor for Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and reactive pyrrole ring) allows it to be used in condensation reactions to form fused heterocyclic systems, which are of great interest in materials science and pharmaceutical research.

-

Flavor and Fragrance Research: Beyond its direct use, it serves as a reference compound in the study of Maillard reactions and food chemistry, helping researchers understand the formation of key aroma compounds during the cooking and processing of food.

Safety and Handling

According to aggregated GHS information, this compound does not meet the criteria for hazard classification for a majority of providers.[1] However, as a matter of good laboratory practice, it should be handled with care.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid formation of dust and aerosols.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place. The compound may be sensitive to light and air, so storage under an inert atmosphere is recommended for long-term stability.[13][14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[13]

Conclusion

This compound is a compound of dual identity. It is both a well-established flavoring agent responsible for pleasant roasted aromas and a highly valuable starting material for chemical synthesis. Its defined physicochemical properties, predictable reactivity, and the biological significance of its core pyrrole structure make it a molecule of continued interest for synthetic chemists, drug discovery professionals, and food scientists alike. A thorough understanding of its properties, as detailed in this guide, is the foundation for its effective and innovative application.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Scent.vn. (n.d.). This compound (CAS 1073-26-3): Odor profile, Properties, & IFRA compliance.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- The Good Scents Company. (n.d.). 2-propionyl pyrrole.

- NIST. (n.d.). This compound Gas Chromatography. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Propionylpyrroline. National Center for Biotechnology Information.

- Amerigo Scientific. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.

- National Center for Biotechnology Information. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC.

- National Center for Biotechnology Information. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. PubMed.

- Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid at BMRB.

- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery.

- ResearchGate. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation.

- National Center for Biotechnology Information. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. PMC.

- Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine.

Sources

- 1. This compound | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. parchem.com [parchem.com]

- 4. scent.vn [scent.vn]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-propionyl pyrrole, 1073-26-3 [thegoodscentscompany.com]

- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scitechnol.com [scitechnol.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Propionylpyrrole: Synthesis, Reactivity, and Applications in Drug Discovery

For distribution to Researchers, Scientists, and Drug Development Professionals.

Foreword

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical family, 2-Propionylpyrrole emerges as a significant building block, notable for its role as a synthetic intermediate and its presence in flavor chemistry. This guide, prepared for the discerning scientific professional, moves beyond basic identification to provide a deep, actionable understanding of this compound, grounded in established chemical principles and field-proven insights. We will explore its synthesis, elucidate the nuances of its chemical reactivity, and contextualize its application as a precursor in the development of bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 1-(1H-pyrrol-2-yl)propan-1-one, is an aromatic ketone that presents as a white crystalline solid at room temperature.[2] Its fundamental identifiers and key physical properties are summarized below, providing a foundational dataset for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 1073-26-3 | [3] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [2] |

| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [2] |

| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 43-45 °C | [4] |

| Boiling Point | 230-232 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [2] |

| Flash Point | 101.67 °C (215.00 °F) | [5] |

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The primary route to this compound is the Friedel-Crafts acylation of pyrrole. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. The choice of catalyst and reaction conditions is paramount to achieving high regioselectivity for the desired 2-substituted product over the 3-substituted isomer.

The Causality Behind Reagent and Catalyst Selection

Pyrrole is a highly electron-rich aromatic system, making it exceptionally reactive towards electrophiles—far more so than benzene.[6] This high reactivity means that strong Lewis acids like aluminum chloride (AlCl₃), typically used in Friedel-Crafts reactions, can often lead to polymerization and low yields.[7] However, the regioselectivity of the acylation is highly dependent on the Lewis acid employed.

-

Attack at C-2 (α-position): Electrophilic attack at the C-2 position is kinetically favored. The resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the nitrogen atom. This is the most stable possible intermediate.[8][9]

-

Attack at C-3 (β-position): Attack at the C-3 position yields an intermediate stabilized by only two resonance structures. This pathway is less favorable.[8]

Interestingly, while weaker Lewis acids like BF₃·OEt₂ favor the kinetically preferred 2-acyl product, stronger acids like AlCl₃ can preferentially yield the 3-acyl isomer when used with N-protected pyrroles (e.g., N-phenylsulfonylpyrrole).[10] This is rationalized by the formation of an organoaluminum intermediate.[11] For the synthesis of this compound from unprotected pyrrole, milder conditions or alternative acylating agents are often chosen to control the reaction's vigor and maintain high C-2 selectivity.

Caption: Friedel-Crafts acylation of pyrrole to yield this compound.

Self-Validating Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established principles of Friedel-Crafts acylation on electron-rich heterocycles.[12] The use of propionic anhydride is often preferred over propionyl chloride for pyrrole as it can lead to a less vigorous reaction and cleaner product formation.

Materials:

-

Pyrrole (freshly distilled)

-

Propionic Anhydride

-

Boron trifluoride etherate (BF₃·OEt₂) or another mild Lewis acid

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled pyrrole (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add propionic anhydride (1.1 eq) to the dropping funnel. Add the propionic anhydride dropwise to the stirred pyrrole solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Catalyst Addition: Following the complete addition of the anhydride, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2-0.5 eq) dropwise via syringe, ensuring the temperature remains controlled.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until consumption of the starting pyrrole is observed.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by recrystallization.

Purification and Characterization

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical: the ideal solvent should dissolve the compound well when hot but poorly when cold.

Recommended Solvent System: A mixed solvent system of ethanol and water or a single solvent system of n-hexane is often effective.[13][14]

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol or hot hexane).

-

If using a mixed solvent system, add the "bad" solvent (water) dropwise to the hot solution until the cloud point (persistent turbidity) is reached.

-

Re-heat the solution gently until it becomes clear again.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following data provides a reference for spectroscopic analysis.

| Spectroscopy | Characteristic Peaks / Shifts | Source(s) |

| ¹H NMR (CDCl₃) | ~9.4 ppm (br s, 1H, N-H), ~6.9 ppm (m, 1H, Pyrrole H5), ~6.8 ppm (m, 1H, Pyrrole H3), ~6.2 ppm (m, 1H, Pyrrole H4), 2.8 ppm (q, 2H, -CH₂-), 1.2 ppm (t, 3H, -CH₃) | Inferred from pyrrole NMR data[1][15] |

| ¹³C NMR (CDCl₃) | ~192 ppm (C=O), ~132 ppm (Pyrrole C2), ~125 ppm (Pyrrole C5), ~116 ppm (Pyrrole C3), ~110 ppm (Pyrrole C4), ~32 ppm (-CH₂-), ~9 ppm (-CH₃) | Inferred from pyrrole NMR data[16][17] |

| FTIR (KBr/Film) | ~3200-3400 cm⁻¹ (N-H stretch), ~1640-1660 cm⁻¹ (C=O stretch, conjugated ketone), ~1540 cm⁻¹ (C=C stretch, aromatic) | [2][18][19] |

Chemical Reactivity and Strategic Considerations

The presence of the electron-withdrawing propionyl group at the C-2 position significantly alters the reactivity of the pyrrole ring compared to the parent heterocycle.

Deactivation of the Pyrrole Ring

The propionyl group deactivates the pyrrole ring towards further electrophilic aromatic substitution. This is due to the inductive and resonance effects of the carbonyl group, which pull electron density out of the aromatic system. Consequently, subsequent electrophilic substitutions on this compound require harsher conditions than those needed for unsubstituted pyrrole.

Regioselectivity of Subsequent Substitutions

The C-2 acyl group acts as a meta-director in typical aromatic systems. However, in the highly activated pyrrole ring, it directs incoming electrophiles primarily to the C-4 position .[10] The C-5 position is also deactivated and sterically hindered by the adjacent propionyl group, while the C-3 position is less favorable for electrophilic attack.

Caption: Regioselectivity of electrophilic substitution on this compound.

This predictable regioselectivity is a powerful tool for synthetic chemists, allowing for the controlled, stepwise functionalization of the pyrrole scaffold to build more complex molecular architectures.

Applications in Drug Discovery and Development

While this compound itself is not reported to have significant direct biological activity, its true value for drug development professionals lies in its role as a key synthetic intermediate. The pyrrole core is central to many bioactive compounds, and this compound provides a functionalized starting point for their synthesis.[20]

A prominent example is its role as a precursor in the chemoenzymatic synthesis of prodigiosin analogues .[21][22] Prodigiosin is a tripyrrolic natural product known for its potent immunosuppressive and anticancer activities.[23] The biosynthesis of prodigiosin involves the condensation of two pyrrolic precursors: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[24] By providing synthetic analogues of these precursors to engineered bacterial strains, researchers can generate novel prodigiosin derivatives with potentially improved therapeutic profiles. This compound can serve as a foundational building block for creating analogues of the MAP or MBC units, thereby enabling exploration of the structure-activity relationship (SAR) of this important class of molecules.[21]

Safety and Handling

According to aggregated GHS information, this compound does not meet the criteria for GHS hazard classification.[2] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- Challis, G. L., & Ravel, J. (2000). Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC. Chemical Communications, (14), 1245-1246.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61260, this compound.

- Stankovic, N., Senerovic, L., Ilic-Tomic, T., Veselinovic, A., & Kojic, M. (2021). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology, 12, 731962.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219.

- SpectraBase. This compound Infrared Spectrum.

- Di Vona, M. L., & Fioravanti, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41255-41293.

- Lowe, C. R., & Williams, R. P. (1981). Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients. Journal of Clinical Microbiology, 13(1), 109-114.

- Stark, T., & Hofmann, T. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466–470.

- Quora. Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole?.

- Suryawanshi, R. K., Patil, C. D., Borase, H. P., Narkhede, C. P., Stevenson, A., & Patil, S. V. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Bioengineering and Biotechnology, 12, 1374568.

- Yusof, N. Z., & Amirul, A. A. (2016). Synthetic biology approach for the synthesis of prodigiosin in a safer and more industrial-compliant host, E. coli. Biotechnology and Applied Biochemistry, 63(3), 353-360.

- MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.

- YouTube. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2.

- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112.

- Ventura College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation.

- Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

- Afonin, A. V., & Vashchenko, A. V. (2009). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Russian Journal of Organic Chemistry, 45(7), 945-963.

- Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).

- Reddy, G. C., & Rao, K. V. (2016). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Advances, 6(42), 37039-37066.

- ResearchGate. The FTIR spectrum for Pyrrole.

- Das, P., & Jana, C. K. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 8(36), 32929–32939.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2020). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 18(3), 445-452.

- Fieser, L. F. (n.d.). Common Solvents for Crystallization. In Fieser and Fieser's Reagents for Organic Synthesis.

- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Drug Delivery and Therapeutics, 12(1), 1-13.

- Organic Chemistry Portal. Synthesis of 2-pyrrolines.

- Pišlar, A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7254.

- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(11), 2647.

- The Good Scents Company. 2-propionyl pyrrole.

- Anagnostou, C., Nicolaou, I., & Demopoulos, V. J. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-7.

- Gousiadou, C., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6527.

- ResearchGate. 13 C NMR spectra of N-tosyl pyrrole.

Sources

- 1. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-propionyl pyrrole, 1073-26-3 [thegoodscentscompany.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. reddit.com [reddit.com]

- 8. echemi.com [echemi.com]

- 9. quora.com [quora.com]

- 10. datapdf.com [datapdf.com]

- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 15. mdpi.com [mdpi.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. scitechnol.com [scitechnol.com]

- 21. Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 23. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 24. Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-1-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1H-pyrrol-2-yl)propan-1-one, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry, synthesis, and potential applications of pyrrole derivatives. Pyrrole and its analogues are significant scaffolds in medicinal chemistry, appearing in numerous natural products and approved drugs, and exhibiting a wide range of biological activities.[1][2]

Chemical Identity and Nomenclature

The compound commonly known as 2-propionylpyrrole is formally named 1-(1H-pyrrol-2-yl)propan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[3] This name precisely describes a propan-1-one group attached to the second carbon atom of a 1H-pyrrole ring.

A comprehensive list of its synonyms is provided in the table below for clear identification and literature searching.

| Table 1: Synonyms and Identifiers for 1-(1H-pyrrol-2-yl)propan-1-one | |

| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one |

| Common Name | This compound |

| CAS Number | 1073-26-3 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Other Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone, α-Propionylpyrrole, 2-Propanoylpyrrole, 1-(2-Pyrrolyl)-1-propanone |

Physicochemical Properties

1-(1H-pyrrol-2-yl)propan-1-one is a white crystalline solid under standard conditions.[3] Its key physical and chemical properties are summarized in the following table.

| Table 2: Physicochemical Properties of 1-(1H-pyrrol-2-yl)propan-1-one | |

| Appearance | White crystalline solid |

| Melting Point | 43-45 °C |

| Boiling Point | 230-232 °C |

| Solubility | Slightly soluble in water; soluble in alcohol.[3] |

| Flash Point | 101.67 °C |

Synthesis of 1-(1H-pyrrol-2-yl)propan-1-one

The synthesis of 2-acylpyrroles, including 1-(1H-pyrrol-2-yl)propan-1-one, can be achieved through several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. Two primary and conceptually important methods are the Friedel-Crafts acylation of pyrrole and the Paal-Knorr synthesis.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and direct method for introducing an acyl group onto an aromatic ring.[4] In the context of pyrrole, which is a highly reactive electron-rich heterocycle, this reaction proceeds readily.[5] The electrophilic substitution occurs preferentially at the C2 position due to the greater stabilization of the intermediate carbocation compared to attack at the C3 position.[6][7]

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation of Pyrrole

Experimental Protocol: A Generalized Procedure for Friedel-Crafts Acylation of Pyrrole

The following is a representative, generalized protocol based on established Friedel-Crafts procedures.[4] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in the reaction flask. The suspension is cooled in an ice bath to 0 °C.

-

Acylium Ion Formation: Propionyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile is an exothermic process.

-

Reaction with Pyrrole: A solution of freshly distilled pyrrole (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization or column chromatography to yield pure 1-(1H-pyrrol-2-yl)propan-1-one.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself from a 1,4-dicarbonyl compound and a primary amine or ammonia.[8][9][10][11] To synthesize 1-(1H-pyrrol-2-yl)propan-1-one via this route, a suitable 1,4-dicarbonyl precursor is required.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. synerzine.com [synerzine.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. homework.study.com [homework.study.com]

- 8. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

2-Propionylpyrrole structure and aromaticity

An In-Depth Technical Guide to the Structure and Aromaticity of 2-Propionylpyrrole

Abstract

This technical guide provides a comprehensive examination of this compound, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document delves into the nuanced interplay between the pyrrole core and the C-2 propionyl substituent, beginning with the fundamental principles of pyrrole's aromaticity as defined by Hückel's rule. We will explore the molecule's structural features, including the critical s-cis/s-trans conformational isomerism and the stabilizing role of intermolecular hydrogen bonding.[3][4] A central focus is the analysis of how the electron-withdrawing propionyl group modulates the aromatic character and reactivity of the pyrrole ring. The guide further details the spectroscopic signatures of this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical understanding and practical experimental protocols. Finally, we discuss the compound's synthesis, its reactivity in electrophilic substitution reactions, and its broader significance as a building block in the synthesis of pharmacologically active agents.

The Pyrrole Scaffold: A Foundation of Aromaticity and Reactivity

Introduction to Heterocyclic Aromatic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[5][6] Among these, aromatic heterocycles are particularly significant due to their unique stability and reactivity. Pyrrole is a canonical example of a five-membered aromatic heterocycle, possessing a nitrogen atom within its ring.[7] Its structure is found in vital biological macrocycles such as heme, chlorophyll, and vitamin B12.[8]

The Electronic Structure of Pyrrole: An Aromatic π-Excessive System

The aromaticity of pyrrole is a direct consequence of its electronic configuration. The molecule is cyclic, planar, and features a continuous ring of p-orbitals.[9][10] Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons.[11] This results in a total of six π-electrons delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity (4n+2, where n=1).[10][12] The delocalization of the nitrogen's lone pair makes the carbon atoms in the pyrrole ring more electron-rich than those in benzene, classifying pyrrole as a π-excessive aromatic system and rendering it highly reactive towards electrophiles.[13][14]

Caption: Orbital structure of pyrrole illustrating the 6π-electron aromatic system.

General Reactivity Patterns: Susceptibility to Electrophilic Attack

Due to its π-excessive nature, pyrrole readily undergoes electrophilic aromatic substitution.[13] The reaction intermediate formed by an electrophilic attack is effectively stabilized by resonance, with the positive charge distributed across the ring and onto the nitrogen atom. This high reactivity means that reactions can often proceed under milder conditions than those required for benzene.[15] Substitution preferentially occurs at the C-2 (α) position, as the carbocation intermediate for α-attack is stabilized by more resonance structures than the intermediate for C-3 (β) attack.[13][14] However, this high reactivity also makes the pyrrole ring sensitive to strong acids, which can cause protonation and subsequent polymerization.[13]

This compound: Structural Elucidation and Physicochemical Properties

Nomenclature and Core Structure

This compound is systematically named 1-(1H-pyrrol-2-yl)propan-1-one.[16][17] It consists of a pyrrole ring substituted at the C-2 position with a propionyl group (an ethyl ketone). This acyl substituent significantly influences the molecule's electronic properties, conformation, and reactivity.

Conformational Isomerism in 2-Acylpyrroles

Rotation around the single bond connecting the pyrrole ring (C2) and the carbonyl carbon gives rise to two potential planar conformers: s-trans (or N,O-trans) and s-cis (or N,O-cis). Detailed spectroscopic and theoretical studies on the analogous 2-acetylpyrrole have demonstrated that the N,O-cis conformer is overwhelmingly more stable in solution.[3] This preference is not primarily due to steric hindrance but is attributed to stabilizing hyperconjugative effects that overcome potential steric repulsion.[3] It is therefore concluded that this compound similarly exists predominantly as the N,O-cis conformer.

Caption: The more stable s-cis (N,O-cis) conformer of this compound.

Intermolecular Interactions: The Role of Hydrogen Bonding

The structure of 2-acylpyrroles, featuring both a proton-donating N-H group and a proton-accepting C=O group, facilitates the formation of intermolecular hydrogen bonds.[4] This can lead to the creation of doubly hydrogen-bonded cyclic dimers, which further stabilizes the preferred s-cis conformation.[3][4] This self-association is concentration-dependent and can be observed using techniques like IR spectroscopy.[18]

Summary of Physicochemical Properties

The key properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [16][17] |

| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone | [16][19] |

| CAS Number | 1073-26-3 | [16][17] |

| Molecular Formula | C₇H₉NO | [16][17] |

| Molecular Weight | 123.15 g/mol | [16][17] |

| Appearance | White crystalline solid | [16][20] |

| Melting Point | 43-45 °C | [19][20] |

| Boiling Point | 230-232 °C | [19][20] |

| Solubility | Slightly soluble in water; soluble in alcohol | [16][19] |

The Impact of the Propionyl Group on Aromaticity

The Propionyl Group as an Electron-Withdrawing Substituent

The propionyl group at the C-2 position acts as a moderate electron-withdrawing group. This is due to two primary electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the pyrrole ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The carbonyl group can participate in resonance with the pyrrole ring, delocalizing the ring's π-electrons onto the carbonyl oxygen. This effect deactivates the ring towards electrophilic attack.

Quantifying Aromaticity: Theoretical and Experimental Approaches

The aromaticity of a system is a measure of its enhanced stability due to cyclic delocalization of π-electrons. While a qualitative understanding is provided by Hückel's rule, quantitative measures can be derived from theoretical and experimental data.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares bond lengths within the ring to ideal values for aromatic systems. A HOMA value approaching 1 indicates high aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): This computational method calculates the magnetic shielding at the center of the ring. A large negative NICS value is indicative of a significant diatropic ring current and, thus, strong aromaticity.

Studies on substituted pyrroles suggest that the aromaticity of the ring is sensitive to the electronic nature of its substituents.[4] While electron-donating groups can sometimes decrease aromaticity by localizing double bonds, electron-withdrawing groups like the propionyl moiety are expected to modulate the π-electron delocalization.[4] The resonance delocalization involving the carbonyl group can lead to a slight decrease in the π-electron density within the ring itself, but the overall cyclic conjugation required for aromaticity is maintained.[21]

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic properties of molecules like this compound.[22]

Infrared (IR) Spectroscopy

FTIR spectroscopy is highly effective for identifying functional groups.[23] For this compound, key absorption bands are expected for:

-

N-H Stretch: A peak typically in the range of 3200-3400 cm⁻¹. The exact position and shape of this band can provide evidence of hydrogen bonding. In concentrated solutions, a broader band at a lower wavenumber would indicate intermolecular H-bonding.

-

C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹. The position is lower than a typical aliphatic ketone due to conjugation with the aromatic pyrrole ring. Studies on 2-acetylpyrrole show this carbonyl absorption confirms the presence of the single, more stable N,O-cis conformer.[3][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

-

¹H NMR: The three protons on the pyrrole ring will appear as distinct signals, typically in the aromatic region (6.0-7.5 ppm). The electron-withdrawing effect of the propionyl group will cause the adjacent ring protons (H3 and H5) to be deshielded (shifted downfield) compared to unsubstituted pyrrole. The N-H proton will appear as a broad signal, its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: Low-temperature ¹³C NMR experiments on 2-acetylpyrrole have confirmed the presence of only a single conformer, as no signal splitting was observed.[3] A similar result is expected for this compound. The carbonyl carbon will show a characteristic signal significantly downfield (>190 ppm).

Experimental Protocol: Acquiring and Interpreting IR Spectra of 2-Acylpyrroles

This protocol outlines a self-validating system for the analysis of this compound using FTIR spectroscopy to confirm its structure and study hydrogen bonding.

-

Objective: To identify the key functional groups (N-H, C=O) of this compound and to observe the effect of concentration on intermolecular hydrogen bonding.

-

Materials: this compound, carbon tetrachloride (CCl₄, spectroscopic grade), FTIR spectrometer, volumetric flasks, IR-transparent cells (e.g., NaCl plates).

-

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in CCl₄ at varying concentrations (e.g., 0.1 M, 0.05 M, 0.01 M, and 0.005 M). CCl₄ is chosen as it is a non-polar solvent with minimal interference in the regions of interest.

-

Instrument Setup: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference. Record a background spectrum of the pure solvent (CCl₄) in the IR cell.

-

Data Acquisition: Acquire the IR spectrum for each prepared solution, from the most concentrated to the most dilute. Ensure consistent path length for all measurements.

-

Data Analysis & Interpretation:

-

Causality Check 1 (Functional Groups): For all spectra, identify the strong C=O stretching absorption near 1650 cm⁻¹ and the N-H stretching absorption near 3300 cm⁻¹. The presence of these peaks validates the fundamental structure.

-

Causality Check 2 (Hydrogen Bonding): Compare the N-H stretching band across the different concentrations. In the more concentrated solutions, a broad band at a lower frequency should be prominent, indicative of intermolecularly hydrogen-bonded dimers. As the solution is diluted, this band should decrease in intensity, while a sharper, higher-frequency band corresponding to the "free" N-H monomer should become dominant. This observation validates the presence of concentration-dependent hydrogen bonding.[18]

-

-

-

Trustworthiness: The systematic change in the N-H band with dilution provides a self-validating confirmation of the hydrogen bonding phenomenon, directly linking the experimental variable (concentration) to a predictable spectroscopic outcome.

Synthesis and Chemical Reactivity

Synthetic Approaches: Acylation of the Pyrrole Ring

This compound is typically synthesized via the electrophilic acylation of pyrrole. Standard Friedel-Crafts acylation conditions (e.g., propionyl chloride with AlCl₃) must be modified, as the high reactivity of pyrrole can lead to polymerization in the presence of strong Lewis acids.[13][25] Milder conditions or alternative methods are often employed:

-

Vilsmeier-Haack Reaction: While this method is primarily for formylation (adding a -CHO group), related reactions can be used for acylation.

-

Houben-Hoesch Reaction: This method uses a nitrile (e.g., propionitrile) and an acid like HCl to acylate highly activated rings like pyrrole.[25]

-

Acylation with Acid Anhydrides: Using propionic anhydride with a milder catalyst can also yield the desired product.

Reactivity Landscape: The Directing Effect of the C-2 Propionyl Group

The C-2 propionyl group is a deactivating, meta-directing substituent in the context of benzene chemistry. However, in the highly activated pyrrole ring, its effect is more nuanced. It deactivates the ring towards further electrophilic substitution compared to unsubstituted pyrrole. The substitution pattern is governed by a combination of the deactivating effect of the acyl group and the inherent α-directing nature of the ring's heteroatom.[14] Attack at the C-5 and C-4 positions is generally favored over the C-3 position, as the resulting intermediates are better stabilized. The presence of a strong electron-withdrawing group like a nitro group at C-2 has been shown to direct subsequent reactions effectively.[26][27]

Caption: Reactivity pathways for electrophilic substitution on this compound.

Significance in Medicinal Chemistry and Drug Development

The Pyrrole Moiety as a Privileged Scaffold

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.[1][2] The pyrrole nucleus is a key component in numerous marketed drugs, including the highly successful cholesterol-lowering drug Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib.[5][8]

2-Acylpyrroles as Key Intermediates

2-Acylpyrroles, such as this compound, serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[2] The ketone functionality provides a reactive handle for a wide range of chemical transformations, such as condensation reactions, reductions, or the formation of other heterocyclic rings.[5] The ability to precisely control substitution on the pyrrole ring allows medicinal chemists to fine-tune a molecule's properties, such as its solubility, lipophilicity, and binding affinity to a specific biological target.[1] The ongoing exploration of pyrrole derivatives continues to yield compounds with potential applications as anticancer, antimicrobial, and antiviral agents.[6]

References

- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.).

- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). PubMed. [Link]

- This compound | C7H9NO | CID 61260 - PubChem. (n.d.).

- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [Link]

- Pyrrole is Arom

- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [Link]

- Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX. (n.d.). Slideshare. [Link]

- A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calcul

- This compound. (n.d.). NIST WebBook. [Link]

- This compound. (n.d.). NIST WebBook. [Link]

- Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020). YouTube. [Link]

- Using Huckel's rule, determine the aromaticity of pyrrole and its impact on basicity. (n.d.). Pearson. [Link]

- Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. [Link]

- 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024). Chemistry LibreTexts. [Link]

- Rules for Aromaticity: The 4 Key Factors. (2017). Master Organic Chemistry. [Link]

- Pyrrole reaction. (n.d.). [Link]

- 2-Propionylpyrroline | C7H11NO | CID 529251 - PubChem. (n.d.).

- Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (n.d.).

- IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH... (n.d.).

- Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (2008).

- Pyrrole. (n.d.). Wikipedia. [Link]

- Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers. (2014).

- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (n.d.). MDPI. [Link]

- 2-propionyl pyrrole, 1073-26-3. (n.d.). The Good Scents Company. [Link]

- Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). [Link]

- Pyrrole : Arom

- Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole N

- Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products | Request PDF. (2018).

- Synthesis of 2-pyrrolines. (n.d.). Organic Chemistry Portal. [Link]

- Spectroscopic properties Definition - General Chemistry II Key Term. (n.d.). Fiveable. [Link]

- Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- The infrared spectra and structure of some 2-acylpyrroles. (1964). Journal of the Chemical Society (Resumed). [Link]

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. This compound | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-propionyl pyrrole, 1073-26-3 [thegoodscentscompany.com]

- 20. parchem.com [parchem.com]

- 21. mdpi.com [mdpi.com]

- 22. fiveable.me [fiveable.me]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. 494. The infrared spectra and structure of some 2-acylpyrroles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. youtube.com [youtube.com]

- 26. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Propionylpyrrole from Pyrrole

This guide provides a comprehensive overview of the synthesis of 2-propionylpyrrole, a valuable heterocyclic ketone with applications in medicinal chemistry and drug development.[1][2] We will delve into the core chemical principles, explore various synthetic strategies with a focus on the Friedel-Crafts acylation, and provide detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource.

Introduction: The Significance of 2-Acylpyrroles

The pyrrole nucleus is a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals.[1][2] The introduction of an acyl group at the C2 position of the pyrrole ring, affording 2-acylpyrroles, provides a key building block for the elaboration of more complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, anticancer therapeutics, and antivirals.[2] this compound, in particular, is a versatile precursor for the synthesis of various pyrrole derivatives with potential therapeutic applications.

The Cornerstone of Synthesis: Friedel-Crafts Acylation of Pyrrole

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with a suitable propionylating agent.[3] This electrophilic aromatic substitution reaction involves the introduction of a propionyl group (-COC₂H₅) onto the electron-rich pyrrole ring.

The Mechanism of Action

The Friedel-Crafts acylation of pyrrole proceeds through a well-established electrophilic aromatic substitution mechanism.[4][5] The key steps are:

-

Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, typically propionyl chloride, by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the departure of the chloride ion and the formation of a highly electrophilic acylium ion (CH₃CH₂CO⁺). This ion is stabilized by resonance.[4]

-

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the acylium ion. Electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (the σ-complex or arenium ion) compared to attack at the C3 (β) position.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex or the solvent, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the pyrrole ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[4]

Catalyst Selection: A Critical Determinant of Success

The choice of catalyst is paramount in the Friedel-Crafts acylation of pyrrole. While traditional Lewis acids are effective, modern approaches have introduced milder and more selective catalysts.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂ | High reactivity, readily available, cost-effective. | Often required in stoichiometric amounts, harsh reaction conditions, generation of acidic waste.[6][7] |

| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Can be used in catalytic amounts, milder reaction conditions. | Higher cost compared to traditional Lewis acids. |

| Organocatalysts | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Metal-free, high regioselectivity for C2-acylation, milder conditions. | May require longer reaction times or higher temperatures. |

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Friedel-Crafts acylation using aluminum chloride as the catalyst.

Materials:

-

Pyrrole (freshly distilled)

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

-

Addition of Propionyl Chloride: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ via the addition funnel. The addition should be dropwise to control the exothermic reaction.

-

Addition of Pyrrole: After the addition of propionyl chloride is complete, add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7][8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

-

Appearance: White crystalline solid.[9]

-

Melting Point: 43-45 °C

-

Boiling Point: 230-232 °C

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The expected signals for this compound are:

-

A broad singlet for the N-H proton.

-

Multiplets for the three pyrrole ring protons.

-

A quartet for the -CH₂- group of the propionyl chain.

-

A triplet for the -CH₃ group of the propionyl chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals include:

-

A signal for the carbonyl carbon (C=O) in the downfield region.

-

Signals for the four carbon atoms of the pyrrole ring.

-

Signals for the two carbon atoms of the propionyl group.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound include:

-

A strong absorption band for the C=O stretching of the ketone.

-

A broad band for the N-H stretching of the pyrrole ring.

-

Bands corresponding to C-H and C-N stretching and bending vibrations.

-

Conclusion

The synthesis of this compound from pyrrole via Friedel-Crafts acylation is a robust and well-established method. By carefully selecting the catalyst and reaction conditions, high yields of the desired product can be achieved. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize and characterize this important building block for drug discovery and development. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the pursuit of novel therapeutic agents.

References

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- SpectraBase. (n.d.). This compound.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- NIST. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- The Good Scents Company. (n.d.). 2-propionyl pyrrole.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

- The Good Scents Company. (n.d.). 2-propionyl pyrrole.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE.

- Google Patents. (n.d.). Purification of crude pyrroles.

- ACS Omega. (2020, May 11). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.

- Scribd. (n.d.). Friedel Crafts Acylation.

- ResearchGate. (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.

- PubMed. (2024, January 2). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship.

- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.

Sources

- 1. scribd.com [scribd.com]

- 2. 2-Propionylpyrroline | C7H11NO | CID 529251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. This compound | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. 2-propionyl pyrrole, 1073-26-3 [thegoodscentscompany.com]

- 10. spectrabase.com [spectrabase.com]

Mechanism of 2-Propionylpyrrole formation

An In-depth Technical Guide to the Synthetic Mechanisms of 2-Propionylpyrrole

Introduction

This compound is a heterocyclic aromatic ketone of significant interest across various scientific disciplines.[1] It is a key constituent in the flavor and fragrance industry, valued for its characteristic roasted, popcorn-like aroma.[2] Beyond its sensory properties, its substituted pyrrole scaffold serves as a versatile building block in medicinal chemistry and materials science for the synthesis of more complex molecular architectures.

This technical guide provides an in-depth exploration of the core synthetic methodologies for the formation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural outlines to dissect the underlying mechanisms and the rationale behind experimental choices. We will examine several key synthetic strategies, including direct acylation of the pyrrole ring and the construction of the substituted ring from acyclic precursors. Each section will detail the reaction mechanism, provide field-proven insights into procedural choices, and present a representative experimental protocol.

Methodology 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for introducing an acyl group onto an electron-rich ring system like pyrrole.[3] The reaction involves the treatment of pyrrole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[4]

Mechanistic Rationale and Causality

The high reactivity of pyrrole towards electrophilic substitution is driven by the ability of the nitrogen lone pair to stabilize the intermediate carbocation (the sigma complex or arenium ion). Substitution is heavily favored at the C2 (α) position over the C3 (β) position because the positive charge in the transition state for C2 attack can be delocalized over three atoms, including the nitrogen, whereas C3 attack allows for delocalization over only two carbon atoms and disrupts the aromatic system less favorably.